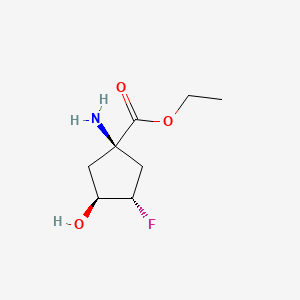
rel-(1R,3S,4S)-Ethyl 1-amino-3-fluoro-4-hydroxycyclopentanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rel-(1R,3S,4S)-Ethyl 1-amino-3-fluoro-4-hydroxycyclopentanecarboxylate is a chemical compound with the molecular formula C6H11ClFNO3. It is known for its unique structural properties, which include an amino group, a fluorine atom, and a hydroxyl group attached to a cyclopentane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,3S,4S)-Ethyl 1-amino-3-fluoro-4-hydroxycyclopentanecarboxylate typically involves the following steps:
Formation of the Cyclopentane Ring: The initial step involves the formation of the cyclopentane ring through a cyclization reaction.
Introduction of Functional Groups: The amino, fluoro, and hydroxy groups are introduced through a series of substitution reactions. Common reagents used in these reactions include fluorinating agents, amines, and hydroxylating agents.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
rel-(1R,3S,4S)-Ethyl 1-amino-3-fluoro-4-hydroxycyclopentanecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted cyclopentane derivatives.
Wissenschaftliche Forschungsanwendungen
rel-(1R,3S,4S)-Ethyl 1-amino-3-fluoro-4-hydroxycyclopentanecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of rel-(1R,3S,4S)-Ethyl 1-amino-3-fluoro-4-hydroxycyclopentanecarboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and reactivity. The hydroxyl group can participate in various biochemical reactions, contributing to the compound’s overall activity. These interactions can modulate biochemical pathways and exert specific effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- rel-(1R,3S,4S)-1-Amino-3-fluoro-4-hydroxycyclopentanecarboxylic acid hydrochloride
- rel-(1R,3S,4S)-1-Amino-3-fluoro-4-hydroxycyclopentanecarboxylic acid
Uniqueness
rel-(1R,3S,4S)-Ethyl 1-amino-3-fluoro-4-hydroxycyclopentanecarboxylate is unique due to its ethyl ester group, which can influence its solubility, reactivity, and overall chemical properties. This distinguishes it from other similar compounds that may lack the ester group or have different substituents .
Eigenschaften
Molekularformel |
C8H14FNO3 |
|---|---|
Molekulargewicht |
191.20 g/mol |
IUPAC-Name |
ethyl (1R,3S,4S)-1-amino-3-fluoro-4-hydroxycyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H14FNO3/c1-2-13-7(12)8(10)3-5(9)6(11)4-8/h5-6,11H,2-4,10H2,1H3/t5-,6-,8-/m0/s1 |
InChI-Schlüssel |
SYMUHSNAPCIAAU-HAFWLYHUSA-N |
Isomerische SMILES |
CCOC(=O)[C@]1(C[C@@H]([C@H](C1)F)O)N |
Kanonische SMILES |
CCOC(=O)C1(CC(C(C1)F)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



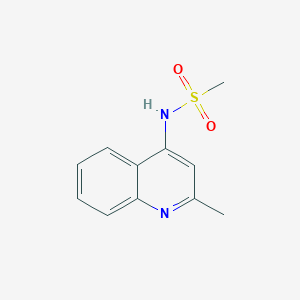
![(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl ((3R)-adamantan-1-yl)carbamate](/img/structure/B14906678.png)
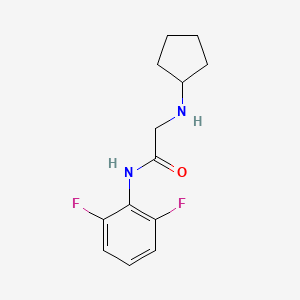
![Dicyclohexyl(2',6'-di(naphthalen-2-yl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14906687.png)
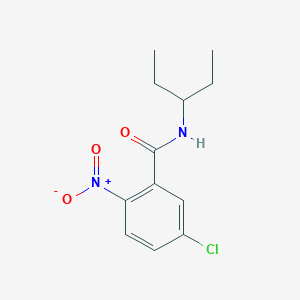
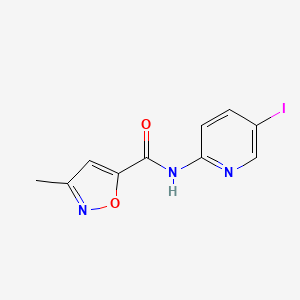
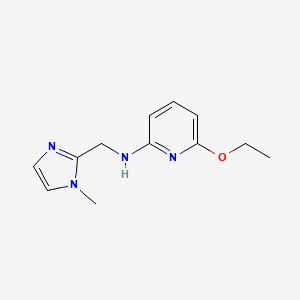
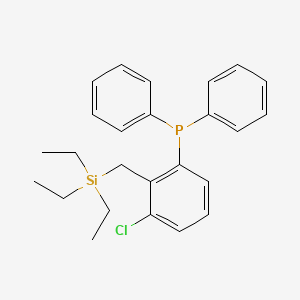
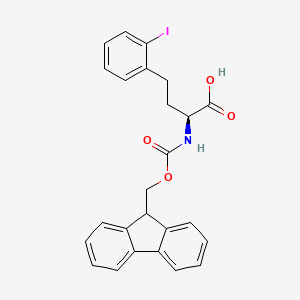
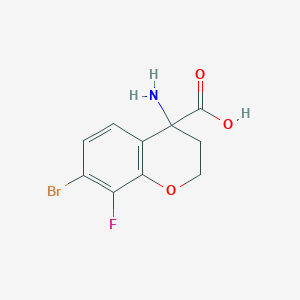
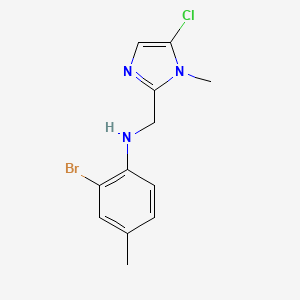
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14906740.png)

